molecular formula C14H12FN3O2S B5517779 1-(2-fluorophenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide

1-(2-fluorophenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide

Cat. No.: B5517779
M. Wt: 305.33 g/mol
InChI Key: SZVOZBXCWSBYLC-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C14H12FN3O2S and its molecular weight is 305.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.06342597 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorescence Applications

    • Shi et al. (2016) discussed the fluorescence origins in carbon dots, specifically highlighting organic fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo pyridine derivatives, which are closely related to the chemical structure . This suggests potential applications in high-fluorescence quantum yield studies (Shi et al., 2016).
  • Synthesis and Structure Analysis

    • Qin et al. (2019) explored the synthesis and crystal structure of a compound similar to 1-(2-fluorophenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide, providing insights into the molecular structure and physicochemical properties through crystallographic and density functional theory analyses. This research could be relevant for understanding the structural aspects of similar compounds (Qin et al., 2019).
  • Potential Anticancer Applications

    • The development of novel pyridine-thiazole hybrid molecules, as discussed by Ivasechko et al. (2022), indicates the potential of compounds structurally related to this compound in anticancer research. These compounds showed selectivity for cancer cell lines, suggesting their applicability in targeted cancer therapy (Ivasechko et al., 2022).
  • Pharmacological Research

    • Katoch-Rouse and Horti (2003) synthesized a fluoropyrazole derivative for studying CB1 cannabinoid receptors using positron emission tomography. This study indicates the relevance of fluorinated pyrazoles, structurally related to the compound , in neuropharmacological research (Katoch-Rouse & Horti, 2003).
  • Metabolic Biotransformation Studies

    • Sang et al. (2016) investigated the phase I metabolism of a novel oxazolidinone drug, structurally similar to this compound, revealing insights into its biotransformation. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of similar compounds (Sang et al., 2016).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it might pose inhalation risks. The presence of the fluorine atom might also contribute to its reactivity and potential toxicity .

Properties

IUPAC Name

1-(2-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c15-10-3-1-2-4-11(10)18-8-9(7-12(18)19)13(20)17-14-16-5-6-21-14/h1-6,9H,7-8H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVOZBXCWSBYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.